

# Application Notes and Protocols for Hpk1-IN-26 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Hpk1-IN-26 |           |  |  |  |
| Cat. No.:            | B10857815  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of **Hpk1-IN-26**, a dual inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase-Like Kinase (GLK), for use in animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **Hpk1-IN-26**, particularly in the fields of immuno-oncology and infectious diseases.

### Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1] [2] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, which can limit the immune system's ability to mount an effective anti-tumor or anti-pathogen response.[3] Inhibition of HPK1 is a promising therapeutic strategy to enhance immune function.[3][4] **Hpk1-IN-26** is a potent inhibitor of HPK1 and GLK and has been investigated for its potential in treating infections by animal pathogens.[5][6]

### **Data Presentation**

## **Table 1: In Vivo Formulation Protocols for Hpk1-IN-26**



| Protocol | Compone nt 1 | Compone nt 2                       | Compone nt 3    | Compone<br>nt 4 | Final<br>Concentr<br>ation | Notes                                                                                                                            |
|----------|--------------|------------------------------------|-----------------|-----------------|----------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| 1        | 10%<br>DMSO  | 40%<br>PEG300                      | 5% Tween-<br>80 | 45% Saline      | 2.5 mg/mL<br>(6.80 mM)     | Requires sonication for clear solution. If continuous dosing exceeds half a month, this protocol should be used with caution.[5] |
| 2        | 10%<br>DMSO  | 90% (20%<br>SBE-β-CD<br>in Saline) | -               | -               | 2.5 mg/mL<br>(6.80 mM)     | Requires<br>sonication<br>for clear<br>solution.[5]                                                                              |
| 3        | 10%<br>DMSO  | 90% Corn<br>Oil                    | -               | -               | 2.5 mg/mL<br>(6.80 mM)     | Requires<br>sonication<br>for clear<br>solution.[5]                                                                              |

# Table 2: Representative Pharmacokinetic and Dosing Parameters for Small Molecule HPK1 Inhibitors in Mice

Note: The following data is for other HPK1 inhibitors and should be used as a reference for designing studies with **Hpk1-IN-26**. Actual parameters for **Hpk1-IN-26** must be determined experimentally.



| Parameter                   | Value                    | Animal Model               | Administration<br>Route          | Reference |
|-----------------------------|--------------------------|----------------------------|----------------------------------|-----------|
| Dosage                      | 30 mg/kg, twice<br>daily | CT26 syngeneic tumor model | Oral (p.o.)                      | [7]       |
| Dosage                      | 100 mg/kg                | BALB/c mice                | Oral (p.o.)                      | [7]       |
| Half-life (t½)              | 0.6 hours                | Mice                       | Intravenous (i.v.)<br>at 1 mg/kg | [7]       |
| Max Concentration (Cmax)    | 1801 ng/mL               | Mice                       | Oral (p.o.) at 10<br>mg/kg       | [7]       |
| Oral<br>Bioavailability (F) | 116%                     | Mice                       | 10 mg/kg                         | [7]       |

# **Experimental Protocols**

# Protocol 1: Preparation of Hpk1-IN-26 for Oral Administration

This protocol details the preparation of a 2.5 mg/mL solution of **Hpk1-IN-26** suitable for oral gavage in mice, based on the formulation with PEG300 and Tween-80.

#### Materials:

- **Hpk1-IN-26** powder
- Dimethyl sulfoxide (DMSO), newly opened
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes



Sonicator

#### Procedure:

- Prepare a stock solution: Dissolve Hpk1-IN-26 in DMSO to create a 25.0 mg/mL stock solution. Gentle warming and sonication may be required to achieve a clear solution.
- Prepare the vehicle: In a sterile tube, combine the vehicle components in the following order, ensuring thorough mixing after each addition:
  - Add 400 μL of PEG300.
  - Add 50 μL of Tween-80 and mix until uniform.
- Prepare the final formulation: To prepare 1 mL of the final 2.5 mg/mL solution, add 100 μL of the 25.0 mg/mL Hpk1-IN-26 stock solution to the prepared vehicle.
- Finalize the solution: Add 450 μL of saline to the mixture to bring the total volume to 1 mL.
- Ensure solubility: Vortex the final solution thoroughly. If any precipitation is observed, use an ultrasonic bath to achieve a clear solution.[5]
- Administration: The freshly prepared solution should be used on the same day for oral administration to animal models.

### **Protocol 2: Evaluation of In Vivo Target Engagement**

This protocol describes a method to assess the pharmacodynamic effects of **Hpk1-IN-26** by measuring the phosphorylation of its downstream target, SLP76, in mouse splenocytes.

#### Animal Model:

BALB/c mice

#### Procedure:

Compound Administration: Administer Hpk1-IN-26 orally at the desired dose (e.g., 100 mg/kg).



- T-cell Activation: At a specified time point post-administration (e.g., 3 hours), inject mice intraperitoneally with an anti-CD3 antibody to stimulate T-cell activation.
- Spleen Collection: Euthanize mice at a later time point (e.g., 4 hours after antibody treatment) and collect the spleens.
- Cell Suspension: Prepare a single-cell suspension from the spleens.
- Phospho-Flow Cytometry: Use phospho-flow cytometry to detect the phosphorylation of SLP76 at Serine 376 (pS376 SLP-76) in T-cell populations. A reduction in pS376 SLP-76 levels compared to vehicle-treated controls indicates target engagement by Hpk1-IN-26.

# Protocol 3: Assessment of Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Hpk1-IN-26** in a CT26 colorectal carcinoma model.

#### Animal Model:

BALB/c mice

#### Procedure:

- Tumor Inoculation: Subcutaneously inoculate BALB/c mice with CT26.WT colorectal carcinoma cells.
- Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, **Hpk1-IN-26**, anti-PD-1, **Hpk1-IN-26** + anti-PD-1).
- Treatment:
  - Administer **Hpk1-IN-26** orally, for example, at a dose of 30 mg/kg twice daily.
  - Administer anti-PD-1 antibody intraperitoneally, for instance, at 3 mg/kg on a specified schedule (e.g., days 1, 4, 8, and 11 post-randomization).
- Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.







• Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). The study may also include analysis of tumor-infiltrating lymphocytes (TILs) and cytokine levels in the tumor microenvironment.

## **Visualizations**





Click to download full resolution via product page

Caption: HPK1 Signaling Pathway and Point of Inhibition.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]



- 6. WIPO Search International and National Patent Collections [patentscope.wipo.int]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Hpk1-IN-26 Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857815#hpk1-in-26-administration-route-for-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com